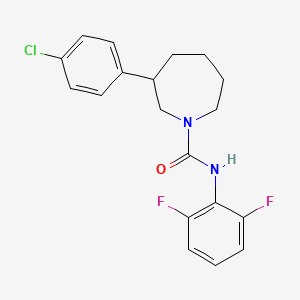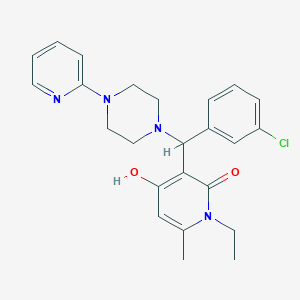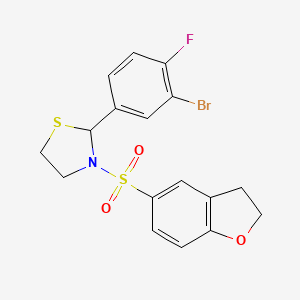
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides This compound is characterized by the presence of a seven-membered azepane ring, substituted with a 4-chlorophenyl group and a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Substitution Reactions: The introduction of the 4-chlorophenyl and 2,6-difluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the azepane derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new nucleophiles replacing the chlorine or fluorine atoms.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of an azepane ring.
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)morpholine-1-carboxamide: Similar structure with a morpholine ring instead of an azepane ring.
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide: Similar structure with a pyrrolidine ring instead of an azepane ring.
Uniqueness
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- or six-membered ring analogs
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O/c20-15-9-7-13(8-10-15)14-4-1-2-11-24(12-14)19(25)23-18-16(21)5-3-6-17(18)22/h3,5-10,14H,1-2,4,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQHCRHTCOXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2723365.png)
![10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2723366.png)
![9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2723368.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/new.no-structure.jpg)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)



![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
![1-(4-FLUOROPHENYL)-6-METHOXY-4-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2723386.png)

